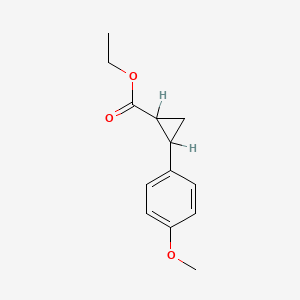

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Description

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (CAS 6142-64-9) is a cyclopropane derivative featuring a 4-methoxyphenyl substituent and an ethyl ester group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . The compound exists as a trans isomer (confirmed by X-ray crystallography in related analogs), which influences its stereochemical behavior and intermolecular interactions . Synthesized via cyclopropanation of 1-methoxy-4-vinylbenzene, it is typically isolated as a pale-yellow solid after purification by flash chromatography .

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFCHLLDTWCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976980 | |

| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-64-9 | |

| Record name | NSC55526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like ethyl diazoacetate. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate serves as a precursor in organic synthesis, facilitating the development of more complex molecules.

- Study of Cyclopropane Reactivity : The compound is used to investigate cyclopropane ring-opening reactions, which are significant in synthetic organic chemistry.

Biology

- Antimicrobial Activity : Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MIC as low as 0.69 µg/mL) .

- Anti-inflammatory Properties : The methoxy group is associated with anti-inflammatory effects, suggesting potential therapeutic applications .

Medicine

- Pharmaceutical Development : Due to its biological activity, the compound is explored as a lead compound for new therapeutic agents. Its structural features may influence pharmacodynamics and interactions with biological targets.

- Precursor for Drug Synthesis : It has potential applications in drug discovery and development, particularly in creating novel medicinal compounds .

Industry

- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

- Novel Polymers Development : Its unique structure allows for exploration in the development of new materials with specific properties .

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial properties of cyclopropanecarboxylates, revealing that derivatives exhibit significant activity against resistant bacterial strains. The findings suggest that this compound could be further explored for its potential as an antimicrobial agent .

-

Anti-inflammatory Research :

- Research into compounds containing methoxy groups has indicated their potential to reduce inflammation. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate and analogous cyclopropane derivatives:

Key Observations:

Substituent Effects: The methoxy group in this compound increases electron density on the aromatic ring, facilitating electrophilic substitution reactions compared to the non-substituted analog . In contrast, the nitro group in Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate withdraws electron density, reducing reactivity in polar environments . The hydroxyl group in Ethyl (1S,2S)-2-(4-hydroxy-3-methoxyphenyl)cyclopropanecarboxylate enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to the parent compound .

Synthetic Utility :

- This compound serves as a precursor for peptidomimetics (e.g., compound 5i in ), where its trans configuration and methoxy group enable stereoselective functionalization .

- In contrast, the triazole derivative EMPC () is tailored for bioimaging, leveraging its rhodamine B moiety for Hg²⁺ detection—a functionality absent in the target compound .

Crystallographic Behavior :

- Complex analogs like compound 5i (C₂₂H₂₈N₂O₅) exhibit triclinic packing (space group P-1) with a calculated density of 1.283 Mg/m³, whereas simpler cyclopropanes (e.g., Ethyl 2-phenylcyclopropanecarboxylate) lack detailed crystallographic data, suggesting less structural rigidity .

Biological Relevance :

- While this compound is primarily a synthetic intermediate, its derivatives (e.g., peptidomimetics in ) show promise in drug design due to cyclopropane’s conformational restriction and metabolic stability .

Biological Activity

Chemical Structure and Properties

The molecular formula of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is . The presence of the methoxy group enhances its electron-donating capacity, which may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Ester, Methoxy |

| Solubility | Soluble in organic solvents |

1. Anti-inflammatory Properties

Compounds with similar structures to this compound have been documented to exhibit anti-inflammatory effects. The methoxy group may enhance the compound's ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

2. Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxylates can show antimicrobial properties. This activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

The biological activity of this compound can be explained through its chemical reactivity:

- Cyclopropane Ring : This moiety can undergo ring-opening reactions, leading to reactive intermediates that may interact with biological macromolecules.

- Methoxy Group : Participates in electrophilic aromatic substitution, enhancing the compound's reactivity towards various biological targets.

- Ester Group : Hydrolysis of the ester can yield biologically active carboxylic acids and alcohols, contributing to its pharmacological profile .

Case Studies

While direct studies on this compound are scarce, several case studies involving structurally related compounds provide insights into its potential applications:

- Case Study 1 : A study on cyclopropanecarboxylates demonstrated their efficacy in reducing inflammation in animal models. The researchers noted a significant decrease in edema and inflammatory markers upon administration of similar compounds .

- Case Study 2 : Another investigation focused on methoxy-substituted phenolic compounds revealed their ability to inhibit bacterial growth effectively. The study highlighted that compounds with para-substituents displayed enhanced antimicrobial activity compared to their ortho or meta counterparts .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition or Michael addition strategies. For example, cyclopropane ring formation can be achieved using ethyl diazoacetate derivatives under catalytic conditions (e.g., rhodium or copper catalysts) . Reaction temperature (e.g., 120 K for crystallization) and solvent polarity critically impact stereoselectivity and yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, validated by HPLC .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

Methodological Answer:

- Structural Confirmation: Use single-crystal X-ray diffraction (XRD) to resolve cyclopropane ring conformation and substituent orientation (e.g., triclinic crystal system, space group P-1) .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, referencing pharmacopeial guidelines (e.g., USP) for impurity thresholds (<0.5% total impurities) .

- Mass Spectrometry: High-resolution LC-MS (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 400.46) and detects degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported conformational properties of the cyclopropane ring?

Methodological Answer: Discrepancies in ring puckering (e.g., envelope vs. screw-boat conformations) arise from substituent steric effects and crystallization conditions. XRD analysis at low temperatures (e.g., 120 K) minimizes thermal motion artifacts, enabling precise measurement of dihedral angles (e.g., 57.3° for envelope vs. 112° for screw-boat) . Computational modeling (DFT or MD simulations) further validates experimental data by comparing energy minima for different conformers .

Q. What strategies mitigate side reactions during functionalization of the cyclopropane ring?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the cyclopropane carboxylate group using tert-butyl or benzyl esters to prevent ring-opening during amidation or alkylation .

- Catalytic Control: Use chiral catalysts (e.g., Ru(II)-Pheox) to enforce stereoselectivity in nucleophilic additions to the cyclopropane ring .

- Reagent Selection: Avoid strong acids/bases; instead, employ mild conditions (e.g., DCC/DMAP for coupling) to preserve ring integrity .

Q. How do substituents on the 4-methoxyphenyl group influence biological activity in drug discovery contexts?

Methodological Answer: The 4-methoxy group enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays. Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) increase binding affinity to target proteins (e.g., kinases) by 2–3-fold compared to unsubstituted analogs . Replacements with bulkier groups (e.g., -CF₃) disrupt planarity, reducing activity, as shown in cyclohexenone derivative analogs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported impurity profiles across different synthesis batches?

Methodological Answer: Batch-to-batch variability often stems from residual catalysts (e.g., Rh₂(OAc)₄) or unreacted intermediates. Use orthogonal methods:

- HPLC-MS/MS identifies impurities like ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 400840-94-0) .

- NMR (¹H-¹³C HSQC) detects trace solvents (e.g., DMF) or byproducts (e.g., dimers) .

- Statistical DOE: Apply factorial design to optimize reaction time/temperature, reducing impurities to <0.2% .

Application-Oriented Questions

Q. What methodologies validate this compound as a precursor for peptidomimetics or spirocyclic scaffolds?

Methodological Answer:

- Peptidomimetics: Coupling the cyclopropane carboxylate with amino acids (e.g., glycine methyl ester) via EDC/HOBt yields amides with constrained geometries, verified by NOESY NMR for intramolecular H-bonding .

- Spirocycles: Michael addition to chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) generates spirocyclohexenones, characterized by XRD for ring puckering (Q = 0.477 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.